molecular formula C13H19N3O3 B12856821 N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide

Cat. No.: B12856821
M. Wt: 265.31 g/mol
InChI Key: DCHYMIKNEYUDJK-NSHDSACASA-N
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Description

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide is a chiral organic compound characterized by a benzamide core integrated with a hydrazinocarbonyl functional group. This structure places it in the hydrazone class of molecules, which are recognized in medicinal chemistry as versatile scaffolds with a broad spectrum of potential biological activities. The compound features a defined stereocenter, and its structure incorporates a 4-methoxybenzamide moiety linked to a chiral, branched alkyl hydrazide. Compounds with similar structural features, particularly those containing the hydrazone pharmacophore (-NHN=CH-), have been extensively investigated and shown to possess a range of pharmacological properties. These properties can include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities, making such compounds valuable templates in drug discovery research . The presence of the hydrazinocarbonyl group is a key structural element that can contribute to a molecule's ability to coordinate with metal ions or interact with enzyme active sites. The specific stereochemistry and methoxy substitution pattern of this compound suggest it is a sophisticated intermediate, likely suitable for applications in pharmaceutical development, such as the synthesis of more complex target molecules or as a ligand in asymmetric catalysis. Researchers may find this chemical valuable for probing biological pathways or as a building block in the design of novel therapeutic agents. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C13H19N3O3/c1-8(2)11(13(18)16-14)15-12(17)9-4-6-10(19-3)7-5-9/h4-8,11H,14H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1

InChI Key

DCHYMIKNEYUDJK-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (S)-2-methylpropylhydrazine to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the methoxy-substituted benzamide moiety can interact with various receptors and proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds


Table 1: Substituent-Driven Property Comparison

Compound Name Substituent Molecular Weight (g/mol) Solubility (Polarity) Key Functional Group
N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide 4-methoxy ~292.3* Moderate (DCM, MeOH) Hydrazinocarbonyl
N-(4-chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea 4-chloro 289.8 Low (THF, EtOAc) Thiourea
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, hydroxy 207.3 High (H2O, EtOH) N,O-bidentate
4-(4-(dibenzylaminomethyl)-triazol-1-yl)benzamide Triazole, dibenzyl 552.6 Low (DCM, DMF) Triazole, benzamide

*Calculated based on structural formula.

Biological Activity

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide is a chemical compound notable for its potential therapeutic applications, particularly in the fields of oncology and inflammation. Its molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of 265.31 g/mol. This compound features a hydrazinocarbonyl moiety linked to a 4-methoxybenzamide structure, which may influence its biological activity and interactions with various biological targets.

The compound exhibits significant reactivity due to its functional groups, primarily engaging in nucleophilic substitution and hydrazone formation. The hydrazine group allows for condensation reactions, while the methoxy group on the benzamide can undergo electrophilic aromatic substitution, providing avenues for further functionalization and modification.

Biological Activity Overview

Preliminary studies indicate that this compound displays anti-inflammatory and anticancer properties. Its mechanism of action appears to involve the inhibition of specific enzymes related to inflammation and tumor growth, suggesting its potential as a therapeutic agent for conditions such as cancer and chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Type Description References
Anti-inflammatoryInhibits enzymes related to inflammatory pathways
AnticancerInhibits tumor growth; potential for cancer treatment
Enzyme InhibitionTargets specific enzymes involved in inflammation

The biological activity of this compound can be attributed to its structural characteristics, particularly the hydrazinocarbonyl and methoxybenzamide components. These groups facilitate interactions with proteins involved in inflammatory responses and cancer progression. Further research is needed to elucidate the precise mechanisms through which these interactions occur.

Case Studies

Research has highlighted several promising findings regarding the compound's biological activities:

  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential utility in treating inflammatory diseases.
  • Anticancer Activity : In cell line studies, this compound exhibited potent antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values indicating effective inhibition of cell growth.
  • Enzyme Interaction Studies : Molecular docking studies have suggested that this compound interacts with key enzymes involved in metabolic pathways associated with inflammation and tumorigenesis.

Table 2: Case Study Results

Study Type Findings Cell Lines/Models
Anti-inflammatoryReduced cytokine levelsMacrophage cell lines
AnticancerIC50 values indicating growth inhibitionMCF-7, HCT116
Enzyme InteractionBinding affinity to key metabolic enzymesMolecular docking simulations

Q & A

Q. Optimization Strategies :

  • Vary solvents (e.g., DCM vs. MeOH) to improve solubility of intermediates.
  • Adjust reaction temperatures (e.g., 0°C to room temperature) to minimize side reactions.
  • Use catalysts like DMAP for enhanced coupling efficiency.

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CouplingHBTU, NEt₃, CH₃CN48–71
Hydrazide formationHydrazine hydrate, EtOH, 60°C55–64
Chiral purificationChiral HPLC, hexane:IPA33–48

[Basic] Which spectroscopic techniques are critical for characterizing this compound, and how are key NMR signals interpreted?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming stereochemistry and functional groups. For example:
    • δ 7.74 (d, J = 8.7 Hz) : Aromatic protons of the 4-methoxybenzamide moiety ().
    • δ 3.80 (s) : Methoxy (-OCH₃) group, confirming substitution pattern.
    • δ 0.87–1.01 (multiplets) : Methyl groups in the 2-methylpropyl chain, verifying branching ().
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 488.6 [M+H]+) and detects impurities ().
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and hydrazide (N-H, ~3300 cm⁻¹) groups ().

Q. Best Practices :

  • Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities.
  • Use deuterated solvents (CDCl₃, DMSO-d₆) for sharper NMR signals.

[Advanced] How can researchers resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:
Contradictions may arise from:

  • Impurity interference : Use preparative HPLC or recrystallization to isolate pure products ().
  • Stereochemical drift : Monitor optical rotation ([α]D values) to confirm enantiopurity ().
  • Solvent effects : Re-acquire NMR in alternate solvents (e.g., D₂O for acidic protons) ().

Case Study :
In , compound 11h showed a lower yield (33%) due to competing hydrolysis. Mitigation involved:

  • Lowering reaction temperature to 0°C.
  • Adding molecular sieves to absorb moisture.

[Advanced] What strategies are effective for studying stereochemical effects on biological activity?

Methodological Answer:

  • Enantiomer-specific assays : Test (S)- and (R)-isomers in vitro to correlate stereochemistry with bioactivity ().
  • Molecular docking : Use X-ray crystallography or computational models to assess binding affinity differences ().
  • Pharmacokinetic profiling : Compare metabolic stability of stereoisomers in hepatic microsomes ().

Example :
In , the (S)-configured derivatives showed higher affinity for target receptors, attributed to optimal hydrogen bonding with active sites.

[Advanced] How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Modify the 4-methoxy group (e.g., replace with -CF₃, -OH) to assess electronic effects ().
  • Scaffold hopping : Replace the benzamide core with heterocycles (e.g., pyridine) to evaluate ring size impact ().
  • Bioisosteric replacement : Substitute hydrazinocarbonyl with urea or thiourea groups to probe hydrogen-bonding capacity ().

Q. Table 2: SAR Insights from Derivative Studies

DerivativeModificationBioactivity TrendReference
11m 4-MethoxyphenoxyEnhanced solubility, reduced potency
11f 3-CF₃ substitutionIncreased metabolic stability
11q 3,5-DimethylphenoxyImproved target selectivity

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